
Diethyl N-(phenylcarbamothioyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(phenylcarbamothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a phenylcarbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(phenylcarbamothioyl)phosphoramidate typically involves the reaction of diethyl phosphite with phenyl isothiocyanate in the presence of a base such as potassium tert-butoxide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, resulting in high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl N-(phenylcarbamothioyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can modify the phenylcarbamothioyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoramidate oxides, while substitution reactions can produce various phosphoramidate derivatives .
Aplicaciones Científicas De Investigación
Diethyl N-(phenylcarbamothioyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications
Mecanismo De Acción
The mechanism of action of diethyl N-(phenylcarbamothioyl)phosphoramidate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound’s ability to mimic natural substrates makes it a valuable tool in studying enzyme mechanisms and developing inhibitors .
Comparación Con Compuestos Similares
Diethyl phenylcarbamothioyl phosphonate: Similar in structure but differs in the presence of a phosphonate group instead of a phosphoramidate group.
Phosphoarginine and phosphocreatine: Naturally occurring phosphoramidate compounds involved in energy storage in biological systems.
Uniqueness: Diethyl N-(phenylcarbamothioyl)phosphoramidate is unique due to its specific combination of a phosphoramidate linkage and a phenylcarbamothioyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Propiedades
Número CAS |
65088-78-0 |
|---|---|
Fórmula molecular |
C11H17N2O3PS |
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-phenylthiourea |
InChI |
InChI=1S/C11H17N2O3PS/c1-3-15-17(14,16-4-2)13-11(18)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,12,13,14,18) |
Clave InChI |
UIJCQAWIPDUFBT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC(=S)NC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
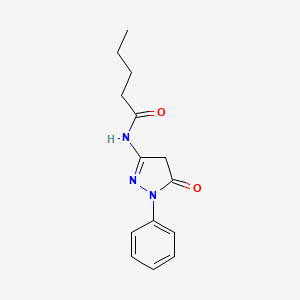
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
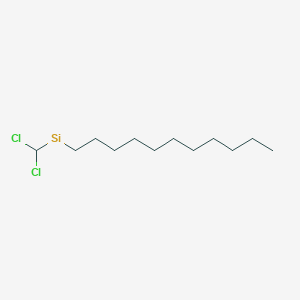
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
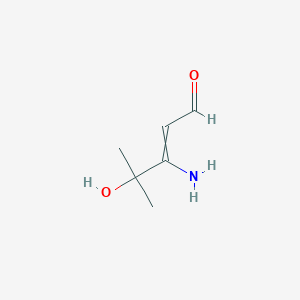
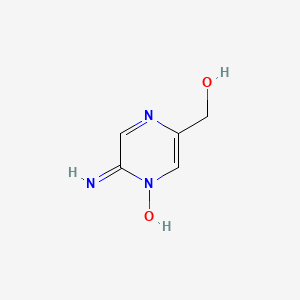
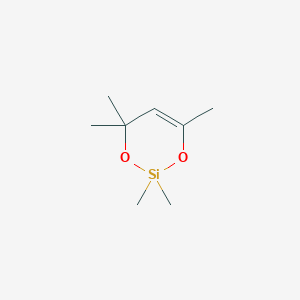
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
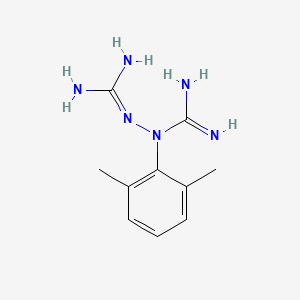

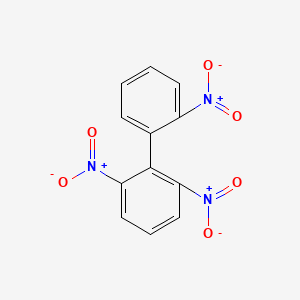
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
